3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione
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Overview
Description
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound with a unique structure characterized by two cyclohexyl groups attached to a furofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with a suitable diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into diols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione: Similar structure but with hexyl groups instead of cyclohexyl groups.
6-(7-methyloctyl)-1H,3H,4H,6H-furo[3,4-c]furan-1-one: Contains a furofuran ring with different substituents.
4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside: A more complex derivative with additional functional groups.
Uniqueness
3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its specific cyclohexyl substitutions, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific steric and electronic characteristics .
Properties
CAS No. |
918413-31-7 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,4-dicyclohexylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C18H22O4/c19-17-13-14(16(22-17)12-9-5-2-6-10-12)18(20)21-15(13)11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI Key |
AYZBAWALPLUHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(OC3=O)C4CCCCC4)C(=O)O2 |
Origin of Product |
United States |
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